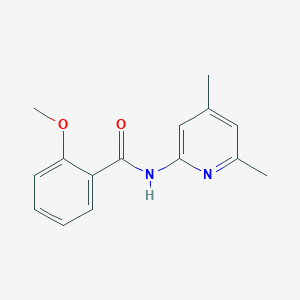
2-(2-chlorophenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chlorophenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. This compound belongs to the class of heterocyclic compounds and has a unique structure that makes it an interesting molecule to study.
Mecanismo De Acción
The mechanism of action of 2-(2-chlorophenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole is not fully understood. However, it has been proposed that the compound exerts its biological activity by interacting with various molecular targets such as enzymes and receptors. It has been found to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. It has also been found to interact with receptors such as the GABA receptor, which is involved in the regulation of neurotransmission.
Biochemical and Physiological Effects:
2-(2-chlorophenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It has also been found to reduce the production of reactive oxygen species, which are involved in oxidative stress. In addition, it has been found to possess analgesic and anti-pyretic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(2-chlorophenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be obtained in high yield. However, one of the limitations of using this compound is its potential toxicity. It has been found to exhibit cytotoxicity in some cell lines and caution should be taken when handling this compound.
Direcciones Futuras
There are several future directions for the study of 2-(2-chlorophenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole. One direction is the development of more potent and selective analogs of this compound for use in medicine and agriculture. Another direction is the study of the mechanism of action of this compound to better understand its biological activity. In addition, the use of this compound as a fluorescent material in materials science can be further explored.
Métodos De Síntesis
The synthesis method of 2-(2-chlorophenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole involves the reaction of 2-chlorobenzoyl chloride with 2-methylphenylhydrazine in the presence of a base such as triethylamine. The resulting intermediate is then cyclized with the help of phosphorus oxychloride to obtain the final product. This method has been optimized to yield high purity and high yield of the compound.
Aplicaciones Científicas De Investigación
2-(2-chlorophenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and infectious diseases. It has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. In addition, it has been found to possess anti-inflammatory and anti-microbial properties.
In the field of agriculture, 2-(2-chlorophenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole has been studied for its potential use as a pesticide. It has been found to exhibit insecticidal activity against various pests such as aphids, whiteflies, and spider mites. It has also been found to possess herbicidal activity against weeds.
In the field of materials science, 2-(2-chlorophenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole has been studied for its potential use as a fluorescent material. It has been found to exhibit strong fluorescence properties and has been used in the development of fluorescent sensors and probes.
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c1-10-6-2-3-7-11(10)14-17-18-15(19-14)12-8-4-5-9-13(12)16/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USJCCQKJFURZDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(O2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355195 |
Source


|
| Record name | STK200401 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole | |
CAS RN |
56894-40-7 |
Source


|
| Record name | STK200401 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B5764182.png)
![2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N'-(4-cyanobenzylidene)acetohydrazide](/img/structure/B5764187.png)
![5-chloro-2-[(2-chloro-6-fluorobenzyl)thio]-1H-benzimidazole](/img/structure/B5764198.png)
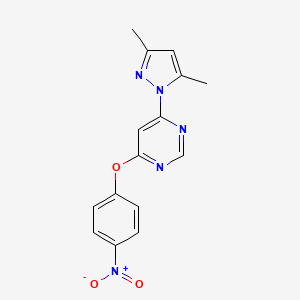
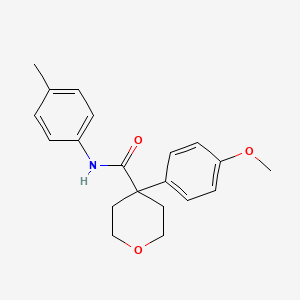
![N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide](/img/structure/B5764227.png)
![N-[2-(4-fluorophenyl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B5764231.png)
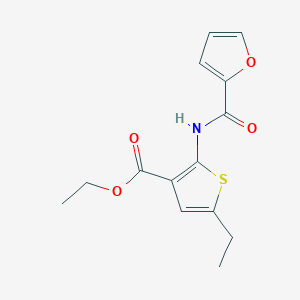

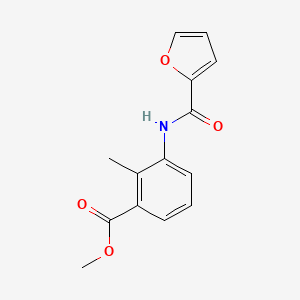
![N-[2-(4-morpholinyl)ethyl]-3-phenylacrylamide](/img/structure/B5764254.png)
![N-[2-(4-methyl-1-piperidinyl)phenyl]-2-nitrobenzamide](/img/structure/B5764284.png)
![2-(2-isopropylphenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B5764288.png)
